3-Benzothiazol-2-YL-quinoline

Description

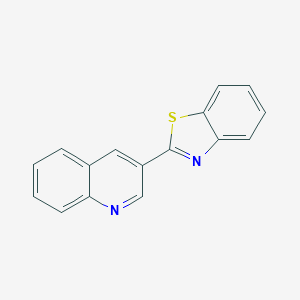

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-3-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)9-12(10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNOKZNFAMOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471821 | |

| Record name | 3-BENZOTHIAZOL-2-YL-QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165067-13-0 | |

| Record name | 3-BENZOTHIAZOL-2-YL-QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Benzothiazol 2 Yl Quinoline and Its Analogues

Core Scaffold Synthesis Approaches

The foundational step in constructing 3-benzothiazol-2-yl-quinoline and its derivatives involves the independent synthesis of the quinoline (B57606) and benzothiazole (B30560) ring systems. Chemists have developed and refined numerous methods for creating these essential heterocyclic cores.

Quinoline Ring Formation Methodologies (e.g., Combes synthesis)

The Combes synthesis, first reported in 1888, is a classic and widely used method for preparing substituted quinolines. wikipedia.org This acid-catalyzed reaction involves the condensation of an aniline (B41778) with a β-diketone. wikipedia.org The mechanism proceeds through the formation of an intermediate Schiff base, which then undergoes an intramolecular electrophilic substitution to form the quinoline ring. wikipedia.orgresearchgate.net

The general steps of the Combes synthesis are as follows:

Condensation: Aniline or a substituted aniline reacts with a β-diketone to form an enamine. iipseries.orgslideshare.net

Cyclization: In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the enamine undergoes ring closure. wikipedia.orgiipseries.org

Dehydration and Aromatization: The resulting intermediate alcohol is then dehydrated to yield the final substituted quinoline product. wikipedia.org

The choice of reactants and catalysts can influence the regioselectivity of the reaction, particularly when using substituted anilines and unsymmetrical β-diketones. wikipedia.org Variations of the Combes synthesis have been developed to improve yields and accommodate a wider range of substrates. wikipedia.org Other notable methods for quinoline synthesis include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions. iipseries.orgpharmaguideline.com

Benzothiazole Ring Formation Methodologies

The synthesis of the benzothiazole moiety is a critical step in forming the target compound. The most prevalent method for constructing the 2-substituted benzothiazole ring involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. nih.govmdpi.com This approach is valued for its versatility and efficiency.

Common synthetic routes to the benzothiazole ring include:

Condensation with Carboxylic Acids or Derivatives: 2-aminothiophenol can be reacted with carboxylic acids, acid chlorides, or esters to form the benzothiazole ring. wikipedia.orgresearchgate.net

Reaction with Aldehydes: The condensation of 2-aminothiophenol with aldehydes, often in the presence of an oxidizing agent, is a widely employed strategy. nih.govmdpi.com A variety of catalysts, including metal-based catalysts and green alternatives, have been utilized to promote this reaction. mdpi.com

Cyclization of Thioanilides: N-arylthioureas or thioacylbenzanilides can undergo intramolecular cyclization to yield benzothiazole derivatives. researchgate.netnih.gov

Modern synthetic approaches often focus on environmentally friendly "green chemistry" principles, utilizing milder reaction conditions, safer solvents, and reusable catalysts. nih.gov

Coupling and Hybridization Strategies

Once the quinoline and benzothiazole cores are synthesized, they are joined together through various coupling and hybridization strategies to form the final this compound structure and its analogues. These methods are designed to create diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Quinoline-Benzothiazole Schiff Bases

Schiff bases, characterized by an imine (-C=N-) linkage, serve as a common and effective way to connect quinoline and benzothiazole fragments. The synthesis typically involves the condensation of an amino-substituted benzothiazole with a formyl-substituted quinoline. ajgreenchem.comajgreenchem.com

A general procedure for the synthesis of quinoline-benzothiazole Schiff bases is as follows:

A solution of a substituted 2-chloro-3-formylquinoline is prepared in a suitable solvent, such as absolute ethanol. ajgreenchem.com

A substituted 2-aminobenzothiazole (B30445) is added to the solution. ajgreenchem.com

A catalytic amount of an acid, like acetic acid, is introduced to facilitate the condensation reaction. ajgreenchem.com

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography. ajgreenchem.com

The resulting solid product is then filtered, washed, and purified, often by recrystallization from ethanol. ajgreenchem.com

This methodology has been used to generate series of quinoline-benzothiazole Schiff bases with varying substituents on both heterocyclic rings. ajgreenchem.comajgreenchem.com

| Starting Quinoline | Starting Benzothiazole | Resulting Schiff Base |

| 2-Chloro-3-formylquinoline | 2-Aminobenzothiazole | (E)-1-(2-chlorquinolin-3-yl)-N-(benzo[d]thiazol-2-yl)methanimine |

| 2-Chloro-6-methyl-3-formylquinoline | 2-Amino-6-chlorobenzothiazole | (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-chloro-6-methylquinolin-3-yl)methanimine |

| 2-Chloro-6-methoxy-3-formylquinoline | 2-Amino-6-fluorobenzothiazole | (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)methanimine |

Preparation of Quinoline-Urea-Benzothiazole Hybrids

Another important class of hybrid molecules involves the linkage of quinoline and benzothiazole moieties through a urea (B33335) (-NH-CO-NH-) bridge. mdpi.com These hybrids are typically synthesized through a multi-step process. mdpi.comupi.edunih.gov

A representative three-step synthesis for quinoline-urea-benzothiazole hybrids is outlined below: mdpi.comnih.gov

Synthesis of 4-Aminoquinoline (B48711) Diamines: This intermediate is prepared by reacting 4,7-dichloroquinoline (B193633) with various diamines. mdpi.comnih.gov

Formation of Benzothiazole-1H-imidazole-1-carboxamide: In a parallel step, 2-amino-6-substituted benzothiazoles are reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI). The CDI acts as a carbonyl source to form the urea linkage. nih.gov

Coupling Reaction: The 4-aminoquinoline diamine intermediate is then coupled with the benzothiazole-1H-imidazole-1-carboxamide in a refluxing solvent like acetonitrile (B52724) to yield the final quinoline-urea-benzothiazole hybrid. mdpi.comnih.gov

This modular approach allows for the synthesis of a large library of compounds by varying the diamine linker and the substituents on the benzothiazole ring. mdpi.comnih.gov

| Quinoline Intermediate | Benzothiazole Intermediate | Linker | Final Hybrid Structure |

| N-(7-chloroquinolin-4-yl)ethane-1,2-diamine | N-(6-fluorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide | Ethane-1,2-diamine | 1-(2-((7-chloroquinolin-4-yl)amino)ethyl)-3-(6-fluorobenzo[d]thiazol-2-yl)urea |

| N-(7-chloroquinolin-4-yl)propane-1,3-diamine | N-(6-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide | Propane-1,3-diamine | 1-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea |

| N-(7-chloroquinolin-4-yl)butane-1,4-diamine | N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide | Butane-1,4-diamine | 1-(4-((7-chloroquinolin-4-yl)amino)butyl)-3-(benzo[d]thiazol-2-yl)urea |

Other Multicomponent and Hybridization Reactions

Beyond Schiff base and urea linkages, other multicomponent reactions (MCRs) and hybridization strategies have been explored to synthesize quinoline-benzothiazole derivatives and related complex heterocyclic systems. rsc.org MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. rsc.org

For instance, a one-pot, three-component reaction involving an α,β-unsaturated aldehyde, 2-hydroxy-1,4-naphthoquinone, and a 5-aminopyrazole has been reported to yield styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones under liquid-assisted grinding conditions. rsc.org While not directly producing this compound, this methodology highlights the potential of MCRs to rapidly generate complex, fused heterocyclic systems containing a quinoline core. rsc.orgrsc.org The development of novel MCRs that incorporate benzothiazole-containing reactants could provide a direct and atom-economical route to the target compounds and their analogues.

Modern Synthetic Techniques and Catalysis

The synthesis of complex heterocyclic systems such as this compound has been significantly advanced by modern chemical techniques. These methods aim to improve efficiency, reduce environmental impact, and allow for the creation of diverse molecular libraries. Key developments include the use of alternative energy sources like microwaves, the application of sophisticated metal-catalyzed reactions, and the overarching adoption of environmentally benign synthetic principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering distinct advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, chemical reactions can be conducted at higher temperatures and pressures, leading to dramatic reductions in reaction times, often from hours to minutes. nih.govscielo.br This rapid, uniform heating can also lead to increased reaction yields and improved product purity by minimizing the formation of byproducts. scielo.br

The application of MAOS has been successfully demonstrated in the synthesis of various heterocyclic compounds, including quinoline and benzothiazole derivatives. nih.govscielo.br For instance, the synthesis of certain benzothiazole derivatives showed a 25-fold reduction in reaction time and a 12% to 20% increase in product yield when compared to traditional heating methods. scielo.br Similarly, heterocyclic ring formation and condensation reactions for quinoline and phenothiazine (B1677639) derivatives have shown significant improvements in reaction yields under microwave irradiation, particularly when performed on a solid silica (B1680970) gel support. nih.gov While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively detailed, the principles have been applied to analogous structures. For example, benzoquinoline derivatives have been effectively synthesized using microwave irradiation, which offers higher yields and uses less solvent compared to thermal heating. mdpi.com These examples underscore the potential of MAOS as a highly efficient method for synthesizing complex heterocyclic systems like this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycle Formation This table compiles representative data from the synthesis of related benzothiazole and quinoline structures to illustrate the advantages of microwave irradiation.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

| Hydroxy-phenyl benzothiazoles | Conventional | > 4 hours | 70-80% | scielo.br |

| Hydroxy-phenyl benzothiazoles | Microwave | 8-10 min | 82-92% | scielo.br |

| S-alkyl-pyrido[3,2-g]quinoline | Conventional | 12-24 hours | 15-20% | nih.gov |

| S-alkyl-pyrido[3,2-g]quinoline | Microwave | 15 min | 75-80% | nih.gov |

| Benzo[c]quinoline Derivative | Conventional | 24 hours | 65% | mdpi.com |

| Benzo[c]quinoline Derivative | Microwave | 60 min | 88% | mdpi.com |

Advanced Metal-Catalyzed Coupling Reactions in Heterocycle Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. However, recent advancements have also focused on developing metal-free catalytic systems to avoid the cost, toxicity, and contamination issues associated with transition metals. nih.govacs.org

A notable modern strategy for synthesizing 2-heteroaromatic quinolines involves a metal-free, iodine-catalyzed tandem reaction. nih.govacs.org This approach facilitates the functionalization of a C(sp³)–H bond on a 2-methylbenzothiazole (B86508) precursor, followed by a cyclization reaction with a 2-styrylaniline to construct the quinoline ring. The reaction proceeds efficiently using molecular iodine (I₂) as the catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govacs.org This method is valued for its operational simplicity and tolerance of a wide range of functional groups on the aniline substrate, including both electron-donating and electron-withdrawing groups. acs.org

While this specific protocol is metal-free, it represents an advanced coupling strategy that circumvents the need for traditional metal catalysts like copper or palladium, which have been historically used for similar transformations. mdpi.combeilstein-journals.org For example, copper salts such as CuCl and CuCl₂ have been employed to catalyze the aerobic oxidative cyclization reactions needed to form quinazoline (B50416) and related heterocyclic cores. mdpi.com The development of metal-free alternatives showcases the evolution of synthetic methodologies toward more sustainable and cost-effective processes.

Table 2: Synthesis of 2-(Benzothiazol-2-yl)quinoline Analogues via Metal-Free Tandem Cyclization Data adapted from the reaction of 2-methylbenzo[d]thiazole with various substituted 2-styrylanilines. acs.org

| 2-Styrylaniline Substituent | Product | Yield (%) |

| H | 3-(Benzothiazol-2-yl)quinoline | 78% |

| 4-Me | 3-(Benzothiazol-2-yl)-6-methylquinoline | 80% |

| 4-OMe | 3-(Benzothiazol-2-yl)-6-methoxyquinoline | 75% |

| 4-F | 6-Fluoro-3-(benzothiazol-2-yl)quinoline | 66% |

| 4-Cl | 6-Chloro-3-(benzothiazol-2-yl)quinoline | 63% |

| 4-Br | 6-Bromo-3-(benzothiazol-2-yl)quinoline | 61% |

| 4-CF₃ | 3-(Benzothiazol-2-yl)-6-(trifluoromethyl)quinoline | 47% |

Environmentally Benign Conditions in Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comresearchgate.net The synthesis of this compound and its precursors can be achieved through various methodologies that align with these principles.

Key green strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches prioritize the use of environmentally benign solvents such as water, ethanol, or glycerol. scielo.brresearchgate.netmdpi.com For example, the condensation of 2-aminothiophenol with aldehydes to form benzothiazoles can be performed in a methanol-water mixture at room temperature. mdpi.com

Metal-Free Catalysis: As discussed previously, avoiding heavy metal catalysts is a significant step toward a greener process. The use of molecular iodine as a recyclable and less toxic catalyst for C-H functionalization and cyclization is a prime example of this approach. nih.govacs.org

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. Mechanochemistry, using techniques like ball milling, allows for solvent-free, room-temperature synthesis of benzothiazoles and quinazolinones from starting materials like α-keto acids. acs.org

Energy Efficiency: Microwave-assisted synthesis is considered a green technology because its rapid heating and shorter reaction times lead to significant energy savings compared to conventional methods that require prolonged heating. researchgate.netbepls.com

These strategies are not mutually exclusive and are often combined to create highly efficient and sustainable synthetic protocols for complex molecules.

Table 3: Overview of Environmentally Benign Synthetic Strategies for Benzothiazole & Quinoline Synthesis

| Green Strategy | Example Application | Reagents/Conditions | Advantages | Reference |

| Green Catalyst | Benzothiazole Synthesis | NH₄Cl in methanol-water | Recyclable catalyst, room temperature, high yield. | mdpi.com |

| Metal-Free Reaction | 2-Aryl-quinoline Synthesis | I₂, TBHP, DMSO | Avoids transition metal toxicity and cost. | acs.org |

| Solvent-Free Condition | 2-Arylbenzothiazole Synthesis | Ball milling, α-keto acids | No solvent waste, room temperature, oxidant-free. | acs.org |

| Energy Efficiency | Quinoline Synthesis | Microwave Irradiation | Shorter reaction times, reduced energy consumption. | researchgate.net |

Biological Activity Profiles and Mechanistic Investigations of 3 Benzothiazol 2 Yl Quinoline Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of 3-benzothiazol-2-yl-quinoline have emerged as a promising class of compounds with potent antineoplastic and antiproliferative properties. Their chemical structure serves as a versatile scaffold for the development of agents that can inhibit tumor cell growth through various mechanisms. Extensive research has been dedicated to synthesizing and evaluating novel analogues, leading to the identification of several lead compounds with significant cytotoxic effects against a broad spectrum of human cancer cell lines. africanjournalofbiomedicalresearch.com

The cytotoxic potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies have consistently demonstrated the ability of these compounds to inhibit the proliferation of cancer cells, often with high potency.

For instance, a series of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives exhibited potent cytotoxicity against four human cancer cell lines: MGC-803 (gastric cancer), HepG-2 (liver cancer), T24 (bladder cancer), and NCI-H460 (lung cancer). rsc.org Similarly, newly synthesized quinoline (B57606) and benzothiazole-containing Schiff's bases were tested for their in vitro anticancer activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with several derivatives displaying promising activity. ajgreenchem.com One compound, in particular, showed the best anticancer activity against both cell lines. ajgreenchem.com

Further studies on 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones revealed good cytotoxicity, with IC₅₀ values lower than 5 μg/mL for methyl and bromo derivatives against three cell lines, including HCT-8 (colon cancer). researchgate.net Indole-based benzothiazole (B30560) derivatives have also shown potent activity, with one compound exhibiting IC₅₀ values of 0.84 µM for A549 and 0.29 µM for H460 cell lines. nih.gov Additionally, platinum (II) complexes of benzothiazole aniline (B41778) derivatives displayed significant IC₅₀ values in liver cancer cells (HepG2). mdpi.com

The table below summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline | MGC-803 | 2.20 ± 0.14 µM | rsc.org |

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline | HepG-2 | Potent Cytotoxicity | rsc.org |

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline | NCI-H460 | Potent Cytotoxicity | rsc.org |

| Quinoline-Benzothiazole Schiff's Base (5i) | MCF7 | 10.65 µM | ajgreenchem.com |

| Quinoline-Benzothiazole Schiff's Base (5i) | A549 | 10.89 µM | ajgreenchem.com |

| Quinoline-Benzothiazole Schiff's Base (5c) | MCF7 | 12.73 µM | ajgreenchem.com |

| Quinoline-Benzothiazole Schiff's Base (5c) | A549 | 13.76 µM | ajgreenchem.com |

| 2-(Benzo[d]thiazol-2-yl)-8-bromo-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | HCT-8 | < 5 µg/mL | researchgate.net |

| 2-(Benzo[d]thiazol-2-yl)-8-methyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | HL-60 | < 5 µg/mL | researchgate.net |

| Indole based benzothiazole | HCT-116 | Potent Activity | researchgate.net |

| Indole based benzothiazole | A549 | 0.84 µM | nih.gov |

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms, including direct interaction with DNA, interference with the cell cycle, induction of apoptosis, and inhibition of critical enzymes involved in cancer progression.

A primary mechanism of action for many quinoline derivatives is their interaction with DNA, which can disrupt replication and transcription processes in cancer cells. researchgate.net Certain 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been identified as novel topoisomerase I inhibitors that function via DNA intercalation. rsc.org Spectroscopic analysis and agarose-gel electrophoresis assays confirmed that these compounds can interact with DNA. rsc.org Molecular modeling studies further suggested a unique mode of interaction with both DNA and Topoisomerase I. rsc.org

Electrochemical studies on related thiazole-quinoline hybrids have also demonstrated an interaction between the compound and DNA. rsc.org Spectroscopic techniques revealed that these compounds can act as groove binders. rsc.org Similarly, investigations into benzothiazolyl triazolium analogues showed that the most active antimicrobial compound could effectively intercalate into calf thymus DNA, forming a stable complex. nih.gov This ability to bind and intercalate into the DNA double helix is a key factor in the anticancer activity of these compounds. mdpi.com

Beyond direct DNA interaction, this compound derivatives can exert their antiproliferative effects by modulating the cell cycle and inducing programmed cell death, or apoptosis. The benzazine moiety, a component of the quinoline structure, is known to contribute to mechanisms such as disruption of cell migration, apoptosis, and cell growth inhibition through cell cycle arrest. ajgreenchem.com

Detailed mechanistic studies on a potent 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivative (5a) in MGC-803 gastric cancer cells revealed that it induces S-phase arrest in the cell cycle. rsc.org This cell cycle arrest is accompanied by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. rsc.org The treatment also leads to the activation of caspase-3 and subsequent mitochondrial dysfunction, culminating in cellular apoptosis. rsc.org Another study reported that a specific benzothiazole derivative induced G2/S cell cycle arrest and apoptosis in A549 lung cancer cells in a dose-dependent manner. researchgate.net

Enzyme inhibition is another critical mechanism through which these compounds manifest their anticancer effects. As previously mentioned, derivatives of this compound have been identified as potent inhibitors of Topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription. rsc.org

The broader quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. ekb.egmdpi.com Fused quinoline-benzofuran derivatives have been reported as dual inhibitors of cyclin-dependent kinase-2 (CDK2) and topoisomerase I. ekb.eg Furthermore, various quinoline derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. mdpi.com While research into the specific inhibition of enzymes like ATR kinase by this compound is ongoing, the established activity against other critical enzymes like topoisomerases and other kinases highlights this as a significant area of their antineoplastic action.

Molecular Mechanisms of Antineoplastic Action

Antimicrobial Efficacy and Mechanistic Insights

In addition to their anticancer properties, derivatives of the this compound scaffold have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Substituted quinolines have shown selective antimicrobial activities against both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net For instance, certain quinoline-thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus. acs.org Novel benzothiazolyl triazolium analogues presented efficient inhibition of Bacillus subtilis, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values in some cases being superior to reference drugs like Norfloxacin and Chloromycin. nih.gov Furthermore, tetracyclic quinobenzothiazines have shown moderate to good activity against various strains of S. aureus and S. epidermidis, with one derivative also showing strong activity against E. coli. mdpi.com

The proposed mechanisms for this antimicrobial action are varied. For some derivatives, the mechanism is believed to involve the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. acs.org Docking studies on benzothiazolylthiazolidin-4-one derivatives predicted the inhibition of LD-carboxypeptidase, an enzyme involved in bacterial peptidoglycan synthesis, as a probable mechanism of antibacterial activity. mdpi.com Other studies on related benzoindolo-quinoline derivatives have identified the inhibition of the FtsZ protein, which is critical for bacterial cell division, as the mode of action. nih.gov For benzothiazoles, one proposed mechanism of action is the inhibition of enzymes involved in the synthesis of essential vitamins for bacterial survival, such as biotin. nih.gov

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

| Benzothiazolyl triazolium analogue (5q) | Bacillus subtilis | 2-8 µg/mL | nih.gov |

| Benzothiazolyl triazolium analogue (5q) | Escherichia coli | 2-8 µg/mL | nih.gov |

| Benzothiazolyl triazolium analogue (5q) | Salmonella typhi | 2-8 µg/mL | nih.gov |

| Benzothiazolyl triazolium analogue (5q) | Pseudomonas aeruginosa | 2-8 µg/mL | nih.gov |

| Quinoline-thiazole derivative (4g) | Staphylococcus aureus | 7.81 µg/mL | acs.org |

| Quinoline-thiazole derivative (4m) | Staphylococcus aureus | 7.81 µg/mL | acs.org |

| Quinobenzothiazine derivative (20) | Staphylococcus epidermidis | 4 µg/mL | mdpi.com |

| Quinobenzothiazine derivative (21) | Escherichia coli | 8 µg/mL | mdpi.com |

Broad-Spectrum Antibacterial Activities

Derivatives of this compound have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. The hybridization of these two heterocyclic systems appears to produce a synergistic effect, enhancing their antibacterial potential. nih.gov

In various studies, these compounds have shown potent activity against clinically relevant pathogens. For instance, novel quinoline-thiazole hybrids have been synthesized and evaluated, with some compounds exhibiting significant antibacterial effects. johnshopkins.edunih.gov One study highlighted a derivative, compound 5e, which displayed twofold the potency of gentamicin against Neisseria gonorrhoeae. johnshopkins.edunih.gov Furthermore, this same compound showed potency equivalent to reference drugs against Shigella flexneri, Streptococcus pyogenes, and Proteus vulgaris. johnshopkins.edunih.gov Other research has focused on 3-methylbenzo[d]thiazol-methylquinolinium derivatives, which have shown strong antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov

The mechanism of action for some of these derivatives is believed to involve the inhibition of FtsZ, a crucial protein in bacterial cell division. nih.gov By disrupting the GTPase activity and the dynamic assembly of FtsZ, these quinolinium derivatives inhibit bacterial cell division, ultimately leading to cell death. nih.gov Another potential target is DNA gyrase, an enzyme essential for DNA replication. nih.gov Certain benzothiazole derivatives have been identified as potent inhibitors of DNA gyrase B. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 5e | Neisseria gonorrhoeae | Twofold potency of gentamicin | johnshopkins.edunih.gov |

| 5e | Shigella flexneri | Equipotent to reference drugs | johnshopkins.edunih.gov |

| 5e | Streptococcus pyogenes | Equipotent to reference drugs | johnshopkins.edunih.gov |

| 5e | Proteus vulgaris | Equipotent to reference drugs | johnshopkins.edunih.gov |

| A2 (a 3-methylbenzo[d]thiazol-methylquinolinium derivative) | MRSA, VRE, NDM-1 E. coli | MICs lower than methicillin and vancomycin | nih.gov |

| 4g | Staphylococcus aureus | MIC: 7.81 µg/mL | acs.org |

| 4m | Staphylococcus aureus | MIC: 7.81 µg/mL | acs.org |

Antifungal Activities

The versatile scaffold of this compound has also been explored for its antifungal properties, with many derivatives showing promising activity against a variety of fungal pathogens. researchgate.net The molecular hybridization approach has been instrumental in designing compounds with potent antifungal effects. johnshopkins.edunih.gov

Several studies have reported on quinoline-thiazole derivatives with significant antifungal activity. johnshopkins.edunih.govniscpr.res.in For example, compound 5e, a quinoline bearing a thiazole (B1198619) moiety, demonstrated fourfold the potency of amphotericin B against Aspergillus fumigatus. johnshopkins.edunih.gov This compound also showed activity comparable to reference drugs against Aspergillus clavatus, Geotrichum candidum, and Penicillium marneffei. johnshopkins.edunih.gov Another study synthesized a series of novel fluorinated quinoline analogs and found that several compounds exhibited good activity (>80%) against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. mdpi.com

The proposed mechanism for the antifungal action of some of these derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5e | Aspergillus fumigatus | Fourfold potency of amphotericin B | johnshopkins.edunih.gov |

| 5e | Aspergillus clavatus | Equipotent to reference drugs | johnshopkins.edunih.gov |

| 5e | Geotrichum candidum | Equipotent to reference drugs | johnshopkins.edunih.gov |

| 5e | Penicillium marneffei | Equipotent to reference drugs | johnshopkins.edunih.gov |

| 2b, 2e, 2f, 2k, 2n (fluorinated quinoline analogs) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

| 7c, 7d (quinoline-based hydroxyimidazolium hybrids) | Cryptococcus neoformans | MIC: 15.6 µg/mL | mdpi.com |

Antitubercular Activities

The fight against tuberculosis has benefited from the exploration of novel chemical scaffolds, and this compound derivatives have emerged as a promising class of antitubercular agents. nih.govresearchgate.net The hybridization of the quinoline, urea (B33335), and benzothiazole scaffolds has been shown to result in a synergistic relationship, leading to vastly improved activities compared to the individual components. nih.govnih.gov

A series of 25 new benzothiazole-urea-quinoline hybrid compounds were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Of these, 17 compounds exhibited promising anti-TB activities with MIC90 values of less than 62.5 µM. nih.govnih.gov Notably, 13 of these compounds showed MIC90 values in the range of 1–10 µM, with compound 6u being the most active, displaying a sub-micromolar activity of 0.968 µM. nih.govnih.gov

One of the key mechanisms of action for the antitubercular activity of some quinoline derivatives is the inhibition of mycobacterial ATP synthase. nih.gov This enzyme is crucial for generating ATP, the primary energy currency of the cell. nih.gov The diarylquinoline-based drug, bedaquiline, targets the atpE-encoded subunit c of this enzyme. nih.gov The quinoline core is considered critical for this activity. nih.gov By inhibiting ATP synthase, these compounds effectively starve the mycobacteria of energy, leading to cell death.

Another important target for antitubercular drugs is the mycobacterial cell wall, which has a unique and complex structure. Benzothiazole derivatives have been shown to target decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme involved in the synthesis of decaprenylphosphoryl arabinose. nih.govnih.gov This molecule is a crucial precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. nih.gov Inhibition of this pathway disrupts the integrity of the cell wall, making the bacterium vulnerable. MmpL3 (Mycobacterial membrane protein Large 3) is another key transporter involved in the export of mycolic acid precursors, which are also vital for the cell wall structure. While not directly stated for 3-benzothiazol-2-yl-quinolines in the provided context, targeting pathways related to cell wall synthesis is a known strategy for benzothiazole-containing antitubercular agents.

Table 3: Antitubercular Activity of Selected Benzothiazole-Urea-Quinoline Hybrids

| Compound | M. tuberculosis H37Rv MIC90 (µM) | Reference |

|---|---|---|

| 6b, 6g, 6i–j, 6l, 6o–p, 6r–t, 6x–y | 1–10 | nih.govnih.gov |

| 6u | 0.968 | nih.govnih.gov |

Antiviral Properties (e.g., Anti-HIV Activity)

The structural framework of this compound has also been investigated for its potential against various viruses, including the Human Immunodeficiency Virus (HIV). researchgate.net The hybridization of quinoline and benzothiazole moieties has led to the development of compounds with interesting antiviral profiles. nih.gov

Research into 6-desfluoroquinolones has demonstrated marked anti-HIV activity. nih.gov Further optimization of these compounds revealed that substituting the C-7 position with a 1-(1,3-benzothiazol-2-yl)piperazine group was advantageous for this activity. nih.gov Another study identified a 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one) derivative, D719, which inhibited the nuclear translocation of HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell's DNA. nih.gov In vitro, D719 was shown to drastically reduce p24 antigen production in HIV-1 infected T cells. nih.gov

More recently, a library of hybrid benzothiazole-quinoline derivatives was developed as potential protease inhibitors against the dengue virus (DENV). nih.gov One of the potent compounds identified was a competitive inhibitor of the DENV2 NS2B/NS3 protease. nih.gov Additionally, some pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have shown potential antiviral effects against Herpes Simplex Virus 1 (HSV-1). nih.gov

Table 4: Antiviral Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Class | Virus | Mechanism/Activity | Reference |

|---|---|---|---|

| 6-desfluoroquinolones with 1-(1,3-benzothiazol-2-yl)piperazine at C-7 | HIV-1 | Marked anti-HIV activity | nih.gov |

| D719 | HIV-1 | Inhibited integrase nuclear translocation; reduced p24 antigen production | nih.gov |

| Hybrid benzothiazole-quinoline derivatives | Dengue Virus (DENV2) | Competitive inhibition of NS2B/NS3 protease | nih.gov |

| Pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives | Herpes Simplex Virus 1 (HSV-1) | 50–61% reduction in viral plaques | nih.gov |

Enzyme Inhibition and Receptor Modulation Beyond Antimicrobials/Anticancer

The privileged benzothiazole-quinoline scaffold has been explored for its potential to interact with various enzymes and receptors, extending beyond its well-documented antimicrobial and anticancer properties. Researchers have investigated derivatives of this heterocyclic system for their inhibitory effects on enzymes implicated in neurological and physiological disorders.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes, including pH homeostasis and CO2 transport. While the broader classes of benzothiazole sulfonamides and quinoline-based derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, specific research on the inhibitory activity of this compound derivatives against CAs is not extensively documented in the current literature. Studies on related benzothiazole-based sulfonamides have shown that this class of compounds can act as potent inhibitors of several CA isoforms. nih.govnih.govresearchgate.net For instance, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and found to be effective inhibitors against cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX isoforms. researchgate.net Similarly, investigations into quinazoline-based carboxylic acids have also demonstrated inhibitory activity against hCA isoforms. cam.ac.uk However, direct inhibitory data for the this compound core structure remains an area for future investigation.

Monoamine oxidases (MAOs) and cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are significant targets in the drug discovery process for neurodegenerative diseases. While direct studies on this compound are limited, research on closely related benzothiazole-isoquinoline derivatives has shown promising results.

A series of (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl) acetamides were synthesized and evaluated for their inhibitory potential against MAO and ChE. nih.gov Several of these compounds displayed excellent inhibitory activity, particularly against MAO-B and BuChE. nih.gov For example, analog 4g showed a significant antagonistic effect on MAO activity with an IC50 value of 14.80 ± 5.45 μM, and also exhibited notable MAO-B inhibition (IC50 = 12.12 ± 3.47 μM). nih.gov Another derivative, 4i , was identified as the most potent MAO-B inhibitor in the series with an IC50 of 16.49 ± 3.59 μM. nih.gov

In the context of cholinesterase inhibition, studies on benzothiazolone derivatives have revealed their potential as BChE inhibitors. One study reported a series of thirteen benzothiazolone derivatives, with compound M13 being the most potent BChE inhibitor with an IC50 value of 1.21 μM. mdpi.com Another compound, M2 , also showed strong BChE inhibition with an IC50 of 1.38 μM. mdpi.com These findings suggest that the broader benzothiazole scaffold is a promising starting point for the development of inhibitors for these neurological targets.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Analog 4g (Benzothiazole-isoquinoline derivative) | MAO | 14.80 ± 5.45 |

| Analog 4g (Benzothiazole-isoquinoline derivative) | MAO-B | 12.12 ± 3.47 |

| Analog 4i (Benzothiazole-isoquinoline derivative) | MAO-B | 16.49 ± 3.59 |

| Compound M13 (Benzothiazolone derivative) | BChE | 1.21 |

| Compound M2 (Benzothiazolone derivative) | BChE | 1.38 |

Other Biological Applications

The unique photophysical properties of the this compound core have led to its application in the development of fluorescent tools for biological research, including bioimaging and the detection of biologically relevant metal ions.

The fusion of the quinoline and benzothiazole moieties, both known for their fluorescent properties, has resulted in the development of novel fluoroprobes for bioimaging applications. crimsonpublishers.com These probes are valuable tools for visualizing and tracking biological molecules and processes within living cells. crimsonpublishers.com

A notable application is the development of a benzothiazole-quinoline derived 1,2,3-triazole, 4HBTHQTz , as a fluorescent probe for the detection of Fe3+ in biological samples. This probe demonstrated high selectivity and a significant decrease in fluorescence upon binding to Fe3+, allowing for the detection of this ion in L929 mouse fibroblast cells through fluorescence cell imaging. Another example is a turn-on quinoline and benzothiazole-based chemosensor that was successfully used for the detection of Hg2+ in HeLa cells. crimsonpublishers.com The development of these probes highlights the potential of the this compound scaffold in creating advanced tools for cellular and molecular biology research.

Derivatives of this compound have been successfully designed as chemosensors for the selective detection of various metal ions. The nitrogen and sulfur atoms within the heterocyclic structure provide excellent coordination sites for metal ions, leading to changes in the photophysical properties of the molecule upon binding.

Novel quinoline-based phenyl thiazole (QPT ) and benzothiazole (QBT ) derivatives have been synthesized for the selective detection of Fe3+, Fe2+, and Cu2+ ions. acs.org These chemosensors exhibited a pronounced fluorescence quenching effect in the presence of these specific metal ions, accompanied by a rapid and distinct color change from red to dark brown. acs.org The binding stoichiometry for these interactions was determined to be 1:1. acs.org

Another study reported the synthesis of a benzothiazole-quinoline based colorimetric sensor, BTZ , for the simultaneous detection of Cu2+ and cyanide (CN-) ions. nih.gov This sensor demonstrated a visible color change from pale yellow to orange upon interaction with these ions. nih.gov Furthermore, a benzothiazole-quinoline derived 1,2,3-triazole, 4HBTHQTz , was developed as a highly selective fluorescent probe for Fe3+, with a detection limit of 0.64 μM, which is below the World Health Organization's recommended limit for drinking water.

| Chemosensor | Target Ion(s) | Detection Method | Key Findings |

|---|---|---|---|

| QPT and QBT | Fe3+, Fe2+, Cu2+ | Fluorescence Quenching / Colorimetric | Selective detection with a color change from red to dark brown. |

| BTZ | Cu2+, CN- | Colorimetric | Visible color change from pale yellow to orange. |

| 4HBTHQTz | Fe3+ | Fluorescence Quenching | High selectivity with a detection limit of 0.64 μM. |

Insecticidal Mode of Action Studies (e.g., against Rhynchophorus ferrugineus)

Research into the insecticidal properties of this compound derivatives has highlighted their potential as control agents for significant agricultural pests, such as the red palm weevil, Rhynchophorus ferrugineus. Studies have primarily focused on evaluating the toxic effects and mortality rates of these compounds, providing foundational data on their biological activity.

A key investigation in this area involves the study of supramolecular complexes of 7-(2,3-dihydro-1,3-benzothiazol-2-yl)quinolin-8-ol, a derivative of the core this compound structure. The biological effects of this ligand and its metal complexes were assessed against the adult stage of Rhynchophorus ferrugineus researchgate.net. The research provides a comparative analysis of the mortality induced by different doses of the compounds, offering insight into their potential as insecticides.

While the precise biochemical and physiological mechanisms underlying the insecticidal action of these specific derivatives have not been extensively detailed in available literature, the observed mortality suggests a significant disruptive effect on the biological systems of the insect. The parent compound, oxine (8-hydroxyquinoline), which is structurally related to the quinoline portion of the derivative, has also been tested. For instance, treatment with oxine at a dose of 0.25 mg/ml resulted in a 5.6% mortality rate in adult R. ferrugineus researchgate.net. Another study noted that a lower dose of 0.15 mg/ml of oxine resulted in 5% mortality in the stored food weevil, Sitophilus granarius researchgate.net.

The following table summarizes the observed insecticidal effects from the available research findings.

| Compound | Target Insect | Dose | Mortality Rate | Reference |

| Oxine (8-hydroxyquinoline) | Rhynchophorus ferrugineus (adult) | 0.25 mg/ml | 5.6% | researchgate.net |

| Oxine (8-hydroxyquinoline) | Sitophilus granarius (adult) | 0.15 mg/ml | 5% | researchgate.net |

Further research is necessary to fully elucidate the specific mode of action, such as the potential inhibition of essential enzymes or disruption of neurological functions in Rhynchophorus ferrugineus by this compound derivatives. Such studies would provide a more comprehensive understanding of their insecticidal properties and inform the development of more effective and targeted pest control agents.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Variation and Activity Correlation

Systematic variation of the 3-Benzothiazol-2-YL-quinoline scaffold involves altering substituents at different positions and modifying the core heterocyclic rings. These changes are then correlated with biological activity to elucidate the structural requirements for optimal therapeutic effects.

The type and placement of chemical groups (substituents) on the benzothiazole (B30560) or quinoline (B57606) rings can dramatically influence the biological potency of the resulting derivatives. Studies have shown that both the electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of these substituents are critical determinants of activity.

For instance, in a series of benzothiazole-isoquinoline derivatives (a closely related scaffold), the nature and position of substituents on the benzothiazole ring significantly affected their inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. nih.gov When considering electron-withdrawing groups, a bromine substituent was found to be more potent than chlorine, which was more potent than nitro or fluorine groups for MAO inhibition. nih.govresearchgate.net The position of the substituent was also paramount; for both chlorine and bromine, placing the substituent at the ortho- or meta- position resulted in greater MAO inhibitory activity than placement at the para-position. nih.govresearchgate.net

Conversely, when electron-donating groups were introduced, an ortho-methyl (-CH₃) group conferred the highest activity against BuChE, followed by a meta-methoxy (-OCH₃) group. nih.gov This highlights that different biological targets may have distinct structural requirements for optimal interaction.

| Substituent Type | Positional Activity Ranking | Most Active Example | IC₅₀ (μM) |

|---|---|---|---|

| Electron-Withdrawing (Halogens) | ortho-Br > meta-Cl > meta-Br > para-Cl | o-Bromo | 64.83 ± 4.20 |

| Electron-Donating (Alkyl/Alkoxy) | ortho-CH₃ > meta-OCH₃ > ortho-OCH₃ > para-CH₃ | o-Methyl | N/A |

In the context of anticancer activity, a study on quinoline and benzothiazole-containing Schiff's bases revealed similar dependencies. ajgreenchem.com The investigation focused on substituents at the 6th position of both the quinoline and benzothiazole rings. Derivatives featuring a methoxy (B1213986) group on the quinoline ring and a fluorine atom on the benzothiazole ring (compound 5i) demonstrated the most potent anticancer activity against both MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 10.65 µM and 10.89 µM, respectively. ajgreenchem.com This suggests that the electronic interplay between substituents on both heterocyclic systems is crucial for cytotoxic efficacy.

| Compound | Quinoline Substituent (6-position) | Benzothiazole Substituent (6-position) | MCF7 (Breast Cancer) | A549 (Lung Cancer) |

|---|---|---|---|---|

| 5c | -OCH₃ | -H | 12.73 | 13.76 |

| 5f | -OCH₃ | -Cl | 13.78 | 13.44 |

| 5i | -OCH₃ | -F | 10.65 | 10.89 |

One such modification involves replacing the quinoline core with a quinazolinone ring, leading to 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones. This change in the core structure has been explored for the development of potent antibacterial agents. researchgate.net The quinazolinone scaffold provides a different three-dimensional arrangement and hydrogen bonding pattern compared to quinoline, which can be leveraged to achieve selectivity against bacterial targets.

Another approach to scaffold modification is exploring different isomers, such as benzo[c]quinoline and benzo[f]quinoline. mdpi.com These isomers, while chemically similar, have distinct spatial arrangements of their aromatic rings. Studies on their derivatives have shown that these structural differences can lead to variations in anticancer activity. For example, certain pyrrolobenzo[c]quinoline cycloadducts demonstrated stronger anticancer activity than their quaternary salt precursors, indicating that the addition of the pyrrolo ring system to a specific benzoquinoline isomer was beneficial for cytotoxicity. mdpi.com The ability of these planar polycyclic systems to intercalate with DNA is a key mechanism of their anticancer action, and the specific shape of the scaffold (e.g., benzo[c] vs. benzo[f]) influences the stability and nature of this interaction. mdpi.com

Hybridization and Synergistic Effects in Molecular Design

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. The goal is to create a hybrid compound with enhanced affinity, improved selectivity, or a multi-target profile that can produce a synergistic effect, where the combined activity is greater than the sum of the individual components.

Similarly, the hybridization of benzothiazole with piperazine (B1678402) and 1,2,3-triazole moieties has been explored to create novel anticancer agents. nih.gov This combination of three different heterocyclic systems into a single molecular entity aims to leverage the distinct biological activities associated with each component to achieve potent antiproliferative effects against various cancer cell lines. nih.gov The fusion of quinoline and thiazole (B1198619) moieties through different linkers is a recurring theme, designed to create new biocidal agents by combining two bioactive scaffolds into one. johnshopkins.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key structural features, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts.

The development of a reliable QSAR model is a critical process that involves several key steps. nih.gov It begins with the careful curation of a dataset of compounds with known biological activities. uniroma1.it Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built to correlate these descriptors with the observed activity. researchgate.net

Validation is the most crucial phase to ensure the model is robust and has predictive power. nih.govuniroma1.it This is typically done through internal validation (e.g., cross-validation) and, more importantly, external validation, where the model's ability to predict the activity of a separate set of compounds (the test set) not used in model development is assessed. nih.gov For instance, 2D and 3D-QSAR models have been successfully developed for quinoline derivatives to predict their antimalarial activity against Plasmodium falciparum. mdpi.com Similarly, QSAR models for 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones have been developed to predict their potency as antibacterial agents. researchgate.net A well-validated QSAR model can then be used to screen virtual libraries of compounds, identifying promising candidates for synthesis and testing. uniroma1.it

A significant outcome of QSAR modeling is the identification of the specific molecular descriptors that have the most substantial influence on biological activity. These descriptors provide quantitative insight into the SAR and highlight the properties that should be optimized in new analogues.

Studies on benzothiazole and quinoline derivatives have identified several key descriptors:

Lipophilicity (ALOGP2, CrippenLogP): This descriptor relates to the molecule's ability to pass through cell membranes. It has been shown to play a key role in the antimicrobial activity of benzothiazole derivatives by affecting membrane penetration. researchgate.net

Topological and Shape Descriptors (VPC-5, Zagreb index): These descriptors encode information about the connectivity and branching of the molecular structure. They have been found to correlate positively with the biological activity of antibacterial compounds. researchgate.net

Electronic Descriptors (Lowest Unoccupied Molecular Orbital Energy - LUMO): LUMO energy can relate to the molecule's ability to accept electrons and participate in chemical reactions, which has been identified as an influential descriptor for the anticancer activity of quinazoline (B50416) derivatives. researchgate.net

Thermodynamic and Physical Property Descriptors (Dipole Moment, Surface Tension): These properties can influence how a molecule interacts with its biological target and its environment. They have been shown to be relevant for predicting the anticancer activity of quinazoline compounds. researchgate.net

Hydrogen Bonding Capacity (Number of H-bond donors): The ability to form hydrogen bonds is crucial for drug-receptor interactions. This descriptor was also found to be important in QSAR models for anticancer agents. researchgate.net

By understanding which descriptors are most critical, chemists can rationally design new this compound derivatives with a higher probability of possessing the desired biological activity. researchgate.net

Computational and Theoretical Investigations in Benzothiazolylquinoline Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-benzothiazol-2-yl-quinoline research, it has been instrumental in understanding how these ligands interact with biological targets at a molecular level.

Molecular docking studies have been pivotal in rationalizing the biological activity of benzothiazolylquinoline derivatives by visualizing their binding modes within the active sites of various receptors. For instance, research on benzothiazolylquinoline conjugates as human A3 adenosine (B11128) receptor (A3AR) antagonists has utilized docking to understand the crucial interactions driving their affinity and selectivity. nih.govroyalsocietypublishing.org These simulations have shown that the benzothiazolylquinoline scaffold can fit into the binding pocket of the A3AR, with specific substitutions on the quinoline (B57606) and benzothiazole (B30560) rings forming key hydrogen bonds and hydrophobic interactions with amino acid residues. nih.gov

Docking studies on other quinoline-based compounds have also revealed detailed interactions with enzymes such as the InhA enzyme in Mycobacterium tuberculosis and the fungal enzyme lanosterol (B1674476) 14-α-demethylase. nih.govnih.gov For example, in the case of antitubercular quinoline derivatives, docking has identified hydrogen bonds between the ligand and amino acid residues like Met199, as well as hydrophobic contacts involving the quinoline and phenyl rings. nih.gov Similarly, for antifungal triazole derivatives linked to 8-hydroxyquinoline, docking has highlighted the importance of hydrogen bonds and electrostatic and hydrophobic interactions in binding to the target enzyme. nih.gov

Beyond just identifying binding modes, molecular docking simulations can also provide a semi-quantitative prediction of binding affinity, often expressed as a docking score (e.g., GLIDE score) or estimated binding energy (kcal/mol). royalsocietypublishing.orgnih.gov These scores are used to rank potential ligands and predict their potency. For a series of benzothiazolylquinoline derivatives targeting the hA3AR, a clear correlation was observed between the calculated GLIDE scores and the experimentally determined binding affinities (Ki values). royalsocietypublishing.org Compounds with more favorable docking scores generally exhibited lower Ki values, indicating higher binding potency. royalsocietypublishing.org

This predictive power is crucial for understanding target selectivity. For instance, by docking the same set of benzothiazolylquinoline compounds against different adenosine receptor subtypes (A1, A2A, and A3), researchers could rationalize the observed selectivity for the A3 receptor. nih.govroyalsocietypublishing.org For example, one compound showed 38-fold and 11-fold more selective potency at hA3 than hA1 and hA2A, respectively, a finding supported by the docking results. royalsocietypublishing.org The ability to predict both affinity and selectivity makes molecular docking an invaluable tool in the rational design of novel and specific benzothiazolylquinoline-based therapeutic agents.

Table 1: Predicted Binding Affinities of Selected Benzothiazolylquinoline Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound Reference | Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Compound 6a | hA3AR | - | 2.6 µM |

| Compound 6b | hA3AR | - | 3.2 µM |

| Compound 6e | hA3AR | - | 3.8 µM |

| QST4 | InhA enzyme | -8.30 | - |

| Compound 4j | Pks13 | - | 8 µg/mL |

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic and geometric properties of molecules. These calculations are fundamental to explaining the reactivity, stability, and spectroscopic characteristics of this compound and its derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.comscirp.org A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

DFT calculations have been employed to determine the HOMO-LUMO energies and the corresponding energy gap for various benzothiazole and quinoline derivatives. nih.govresearchgate.netresearchgate.net These studies have shown how different substituents on the core structure can modulate the electronic properties. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net This analysis is crucial for understanding the charge transfer possibilities within the molecule, which can influence its biological activity and optical properties. irjweb.comresearchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Related Heterocyclic Compounds This table is interactive and allows for sorting and filtering of data.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| Benzothiazole Derivative (Comp3) | -6.18 | - | 2.83 |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scirp.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. scirp.orgresearchgate.net

For benzothiazole and quinoline derivatives, MEP analysis helps to identify the reactive sites on the molecule. scirp.orgresearchgate.net DFT calculations are used to generate these maps, providing a visual representation of where the molecule is most likely to interact with other charged species, such as receptor binding sites or other reactants. scirp.org This information is instrumental in understanding intermolecular interactions, including hydrogen bonding patterns, and complements the insights gained from molecular docking studies. scirp.orgchemrxiv.org

DFT calculations are widely used to optimize the molecular geometry of benzothiazolylquinoline derivatives, providing accurate information about bond lengths, bond angles, and dihedral angles. nih.govnih.gov These optimized structures represent the most stable conformation of the molecule in the gas phase and serve as the starting point for further computational analyses like docking and MEP mapping. researchgate.netnih.gov The calculated geometrical parameters are often compared with experimental data from X-ray crystallography to validate the computational method. nih.gov

Furthermore, DFT provides a detailed description of the electronic structure, including the distribution of electron density and atomic charges. researchgate.netmdpi.com Natural Bond Orbital (NBO) analysis, for instance, can be performed to investigate charge transfer between localized bonds and lone pairs, revealing hyperconjugative interactions that contribute to the molecule's stability. researchgate.net This comprehensive analysis of both the geometrical and electronic structures is essential for a complete understanding of the structure-activity relationships of this compound and its analogues.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Computational studies have been instrumental in elucidating the photophysical behaviors of benzothiazolylquinoline derivatives, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). This process, which involves the transfer of a proton within a molecule upon electronic excitation, is fundamental to the unique fluorescent properties of these compounds.

Theoretical investigations, often employing quantum-chemical calculations, have focused on derivatives such as 2-amino-3-(2′-benzothiazolyl)-quinoline (ABT). In cations of ABT, where protonation occurs at the quinoline ring's nitrogen atom, ESIPT is a key process. rsc.org Upon excitation, these cations exhibit dual fluorescence bands. The short-wavelength band corresponds to the emission from the initial, normal tautomeric form, while the long-wavelength, significantly Stokes-shifted band arises from the proton-transferred tautomer created in the excited state. rsc.org

Quantum-chemical calculations have demonstrated that the ESIPT process in these cations must overcome a significant potential barrier. rsc.org The height of this barrier is influenced by the basicity of the proton-accepting moiety; a lower basicity in the benzazole portion of the molecule corresponds to a higher potential barrier for the proton transfer. rsc.org This theoretical finding is corroborated by experimental evidence from femtosecond absorption and nanosecond fluorescence spectroscopy, which determined the effective timescale of the ESIPT. rsc.org The transfer time was observed to increase as the temperature decreases, consistent with a process that requires surmounting an energy barrier. rsc.org

In related compounds like 8-(benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT), density functional theory (DFT) approaches have been used to model the stability of the tautomeric forms involved in the ESIPT switching process. mdpi.com For some derivatives, the ESIPT process is predicted to be barrierless in the excited state, facilitating highly efficient proton transfer. mdpi.com These computational models are crucial for understanding how substitutions on the benzothiazole or quinoline rings can modulate the ESIPT process, thereby tuning the photophysical properties of the molecule for applications such as molecular switches and fluorescent probes. mdpi.com

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Stability of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations provide critical insights into the physical movement and conformational flexibility of this compound derivatives when they function as ligands bound to protein targets. These computational techniques model the interactions between the ligand and the protein over time, revealing details about the stability of the complex and the specific conformational changes that occur upon binding.

MD simulations are frequently used to assess the stability of the docked ligand-protein complex. A key metric in this analysis is the Root-Mean-Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value for the protein-ligand complex over a simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the complex is stable. mdpi.comnih.gov Deviations within 1-3 Å are generally considered acceptable for indicating the stability of small globular proteins. nih.gov

These simulations can also reveal the conformational dynamics of the ligand itself within the binding pocket. For example, periodic fluctuations in the ligand's RMSD can indicate conformational switching, often due to the rotation around single bonds within the molecule's structure. mdpi.com In contrast, a constant ligand RMSD suggests that the molecule's conformation is restricted, possibly due to tight packing within the inhibitor-binding site, which increases the energy barrier for free rotation. mdpi.com Understanding these dynamics is crucial, as the ability or inability of a ligand to adopt different conformations can significantly impact its binding affinity and specificity for the target protein. mdpi.comnih.gov

Furthermore, MD simulations allow for a detailed analysis of the specific interactions that maintain the complex, such as hydrogen bonds, hydrophobic interactions, and water bridges. nih.gov By tracking these protein-ligand contacts throughout the simulation, researchers can identify the key amino acid residues responsible for anchoring the ligand. This information is invaluable for the rational design of more potent and selective inhibitors based on the benzothiazolylquinoline scaffold. biointerfaceresearch.com

In Silico ADME Prediction and Pharmacokinetic Considerations

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital component in the computational assessment of drug candidates, including those derived from the this compound scaffold. These predictive models use the molecular structure to estimate its pharmacokinetic profile, helping to identify potential liabilities early in the drug discovery process. idaampublications.in

Various computational tools and methods are employed to predict a suite of ADME-related parameters. Key properties often evaluated for benzothiazole-quinoline derivatives include lipophilicity (e.g., AlogP2), aqueous solubility (log S), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration. idaampublications.innih.gov These predictions are often guided by established principles such as Lipinski's "Rule of Five," which outlines the physicochemical properties associated with good oral bioavailability. researchgate.netmdpi.com

Studies on various quinoline-urea-benzothiazole hybrids have shown that many of these compounds are predicted to have drug-like properties. nih.gov For instance, in silico ADME profiling can predict high GI absorption and good bioavailability scores. nih.gov The topological polar surface area (TPSA) is another important descriptor, with values between 20 and 130 Ų generally considered favorable for oral absorption. nih.govmdpi.com Computational analyses of benzothiazolylquinoline derivatives often show that they fall within acceptable ranges for these key pharmacokinetic parameters, suggesting their potential as orally administered therapeutic agents. nih.govnih.gov

The data generated from these in silico models can be compiled to provide a comprehensive pharmacokinetic profile, as shown in the table below, which illustrates typical parameters evaluated for this class of compounds.

| Parameter | Description | Typical Predicted Value/Range for Quinoline-Benzothiazole Hybrids |

| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol |

| Lipophilicity (XLOGP3/AlogP) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipid solubility. | -0.7 to +5.0 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 20 to 130 Ų |

| Aqueous Solubility (log S) | The logarithm of the molar solubility in water. | < 6 |

| GI Absorption | Prediction of the compound's absorption from the gastrointestinal tract. | High |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB to enter the central nervous system. | Variable; often predicted as non-permeant |

| Lipinski's Rule of Five Violations | Number of violations of the rules for drug-likeness (MW ≤ 500, AlogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). | 0 to 1 |

This table represents a summary of typical predicted values for this class of compounds based on available literature and should not be taken as results for a specific molecule. nih.govmdpi.comnih.gov

These computational predictions are crucial for prioritizing which derivatives to synthesize and advance to more resource-intensive in vitro and in vivo testing. idaampublications.in

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-benzothiazol-2-yl-quinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation. nih.govualberta.ca

In ¹H NMR analysis, the chemical shifts (δ) of protons are influenced by their electronic environment. Protons on the aromatic rings of the quinoline (B57606) and benzothiazole (B30560) systems typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. nih.gov For example, in the analysis of (E)-2-(Benzo[d]thiazol-2-yl)-3-(1-butyl-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acrylonitrile, a derivative, the aromatic protons resonate at specific shifts, confirming the connectivity of the heterocyclic systems. nih.gov The coupling constants (J) between adjacent protons further help in assigning their relative positions on the rings. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative (Data for (E)-2-(Benzo[d]thiazol-2-yl)-3-(1-butyl-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acrylonitrile) nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| Aromatic H | 8.93 | s |

| Aromatic H | 8.67 | s |

| Aromatic H | 8.14 | d, J = 8.1 |

| Aromatic H | 7.92 | d, J = 7.9 |

| Aromatic H | 7.54 | t, J = 7.6 |

| Aromatic H | 7.45 | t, J = 7.5 |

| Aromatic H | 7.13 | s |

| Aromatic H | 6.80 | s |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its analogues. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.govmdpi.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to produce a molecular ion (M⁺). chempap.orgresearchgate.net The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. mdpi.com The subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways of quinoline derivatives often involve characteristic losses of small neutral molecules. chempap.orgnih.gov A common fragmentation pattern for the quinoline core is the expulsion of an HCN molecule. chempap.org The benzothiazole moiety can also undergo specific cleavage. The analysis of these fragment ions helps to piece together the different components of the molecular structure, confirming the linkage between the quinoline and benzothiazole rings. researchgate.netsapub.org

Table 2: Common Fragmentation Patterns in Quinoline Derivatives

| Precursor Ion | Neutral Loss | Description |

| [M]⁺ | ·COOH | Loss of the carboxylic acid radical from quinoline-4-carboxylic acids. chempap.org |

| [M]⁺ | HCN | Characteristic expulsion from the quinoline ring system. chempap.org |

| [M]⁺ | CO | Loss of carbon monoxide, often from a carbonyl group or furan (B31954) ring substituent. chempap.org |

| [M]⁺ | ·CH₃ | Loss of a methyl radical from methoxy (B1213986) or methyl-substituted compounds. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound structure by detecting the vibrations of chemical bonds. nih.gov Each type of bond (e.g., C=N, C=C, C-H, C-S) absorbs infrared radiation at a characteristic frequency (wavenumber).

The IR spectrum of a this compound derivative would exhibit several key absorption bands.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from both the quinoline and benzothiazole aromatic rings appear in the 1500-1650 cm⁻¹ region. mdpi.com

C-S stretching: The benzothiazole ring will show absorptions related to the C-S bond.

"Fingerprint" Region: The region from approximately 900-1400 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, serving as a "fingerprint" for identification. astrochem.org

For example, in a study of a quinolone-benzothiazole hybrid, a characteristic peak for the C≡N (nitrile) group was observed at 2217 cm⁻¹, while the C=O (carbonyl) stretch appeared at 1630 cm⁻¹. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For instance, a structural study of a related N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazide revealed that molecules were connected by N–H···N(thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions, which are crucial for stabilizing the crystal structure. mdpi.com Similar π-π stacking interactions between the planar aromatic systems of the quinoline and benzothiazole rings would be expected to play a significant role in the crystal packing of this compound. researchgate.net The planarity of the benzothiazole and quinoline ring systems is a key feature often confirmed by crystallographic studies. nih.gov